N1,N4-BIS(3-METHOXYPROPYL)BENZENE-1,4-DICARBOXAMIDE
Description
N1,N4-BIS(3-METHOXYPROPYL)BENZENE-1,4-DICARBOXAMIDE is an organic compound with the molecular formula C20H28N2O4 It is a derivative of benzene-1,4-dicarboxamide, where the amide groups are substituted with 3-methoxypropyl groups
Properties
IUPAC Name |
1-N,4-N-bis(3-methoxypropyl)benzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-21-11-3-9-17-15(19)13-5-7-14(8-6-13)16(20)18-10-4-12-22-2/h5-8H,3-4,9-12H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPHDFDFOOQIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC=C(C=C1)C(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-BIS(3-METHOXYPROPYL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with 3-methoxypropylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions generally include:
- Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
- Temperature: Room temperature to 50°C
- Reaction Time: 12-24 hours
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of alternative coupling agents or catalysts may be explored to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N1,N4-BIS(3-METHOXYPROPYL)BENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxypropyl groups can be oxidized to form corresponding alde
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
